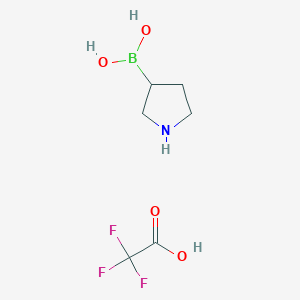
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also modulate signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
4-Methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H6ClF3N2O |
|---|---|
Molekulargewicht |
214.57 g/mol |
IUPAC-Name |
6-methyl-4-(trifluoromethyl)-1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H5F3N2O.ClH/c1-3-2-4(6(7,8)9)11-5(12)10-3;/h2H,1H3,(H,10,11,12);1H |
InChI-Schlüssel |
VOAAHEOCVOSACP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=O)N1)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


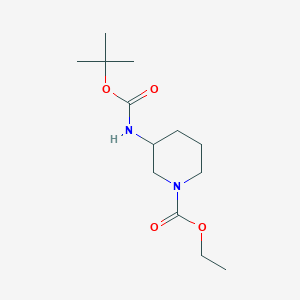
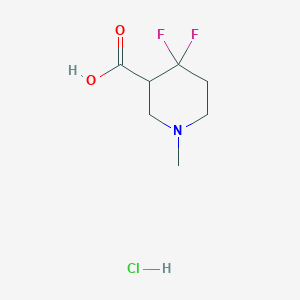

![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)


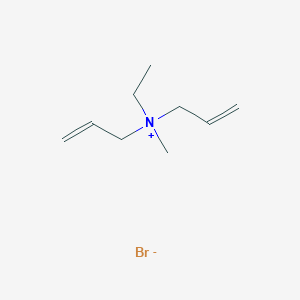
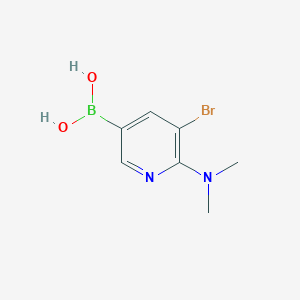
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)

![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
